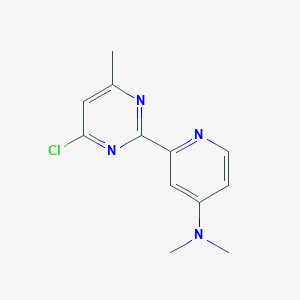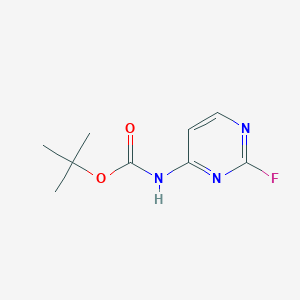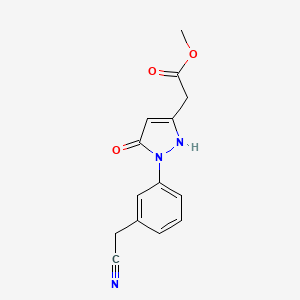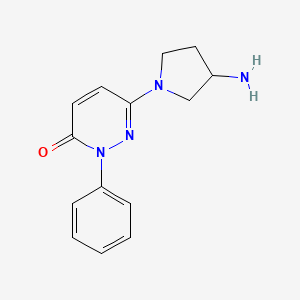
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin ist eine Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt. Das Vorhandensein der Methoxyphenylgruppe in dieser Verbindung erhöht ihr bioaktives Potenzial und macht sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Methoxybenzaldehyd mit 1H-1,2,4-Triazol-3-amin in Gegenwart eines Reduktionsmittels. Die Reaktion verläuft typischerweise unter milden Bedingungen und liefert das gewünschte Produkt mit guter Effizienz .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Synthese von (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin unter Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb hochskaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsparameter und kann zu höheren Ausbeuten und Reinheiten des Endprodukts führen. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen erhöht die Effizienz des industriellen Produktionsprozesses weiter .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um optimale Ausbeuten zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation entsprechende Oxide entstehen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen ergeben .
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird auf seinen möglichen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Wirkmechanismus
Der Wirkmechanismus von (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen. Die Methoxyphenylgruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen und ihre Zielstrukturen zu erreichen .
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on: Diese Verbindung teilt eine ähnliche Triazolstruktur, besitzt jedoch zusätzliche Methoxygruppen, die ihre biologische Aktivität beeinflussen können.
4-(1H-1,2,4-triazol-1-yl)benzoesäure: Ein weiteres Triazolderivat mit unterschiedlichen funktionellen Gruppen, das in der Krebsforschung verwendet wird.
Einzigartigkeit
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamin ist einzigartig aufgrund seiner spezifischen Kombination aus Methoxyphenylgruppe und Triazolring. Diese Kombination verstärkt sein bioaktives Potenzial und macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen .
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C10H12N4O/c1-15-8-4-2-7(3-5-8)9(11)10-12-6-13-14-10/h2-6,9H,11H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
UNIAMHRLIUGVSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=NC=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)

![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)







